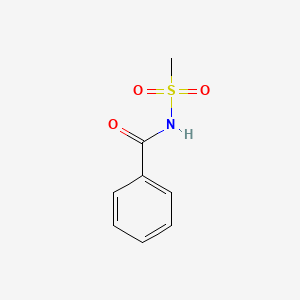

N-(methylsulfonyl)benzamide

Description

BenchChem offers high-quality N-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22354-11-6 |

|---|---|

Molecular Formula |

C8H9NO3S |

Molecular Weight |

199.23 g/mol |

IUPAC Name |

N-methylsulfonylbenzamide |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |

InChI Key |

DMTATAJEGAYCRV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

The Multifaceted Biological Activities of N-(methylsulfonyl)benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(methylsulfonyl)benzamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical framework.

Diverse Pharmacological Profile

N-(methylsulfonyl)benzamide derivatives have been investigated for a wide array of therapeutic applications, exhibiting activities ranging from antimicrobial to anticancer. The sulfonylbenzamide moiety often acts as a crucial pharmacophore, engaging in key interactions with biological targets. These compounds have shown promise as enzyme inhibitors, modulators of signaling pathways, and antiproliferative agents.

Antimicrobial Activity

Derivatives of the parent scaffold have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and protozoa.

Several studies have reported the synthesis of benzenesulfonamide derivatives bearing a carboxamide functionality with significant antimicrobial properties. For instance, certain novel carboxamides have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[1] The mechanism of action for many sulfonamide-based antimicrobials involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.[2][3]

Table 1: Antibacterial and Antifungal Activity of Selected Benzenesulfonamide Derivatives

| Compound | Target Organism | MIC (mg/mL) | Reference |

| 4d | E. coli | 6.72 | [1] |

| 4h | S. aureus | 6.63 | [1] |

| 4a | P. aeruginosa | 6.67 | [1] |

| 4a | S. typhi | 6.45 | [1] |

| 4f | B. subtilis | 6.63 | [1] |

| 4e | C. albicans | 6.63 | [1] |

| 4h | C. albicans | 6.63 | [1] |

| 4e | A. niger | 6.28 | [1] |

N-benzoyl-2-hydroxybenzamides, which include derivatives with a methylsulfonyl group, have been evaluated for their activity against various protozoan parasites. Specifically, compounds in this class have shown potency against Plasmodium falciparum (the causative agent of malaria), Trypanosoma species, and Leishmania donovani.[4]

Enzyme Inhibition

A significant area of investigation for N-(methylsulfonyl)benzamide derivatives is their role as enzyme inhibitors, a property that underpins many of their therapeutic effects.

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5] Derivatives of benzenesulfonamide have been designed and synthesized as potent and selective inhibitors of specific CA isoforms, such as CA IX, which is associated with tumor hypoxia.[6][7] This inhibitory activity is a key mechanism behind the investigation of these compounds as anticancer and antiglaucoma agents.[5][7]

Table 2: Carbonic Anhydrase IX and II Inhibition by Benzenesulfonamide Derivatives

| Compound | CA IX IC50 (µM) | CA II IC50 (µM) | Reference |

| 4e | 0.011 | 3.92 | [6] |

| 4g | 0.017 | 1.55 | [6] |

| 4h | 0.026 | 2.19 | [6] |

N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides have been identified as novel, potent, and selective inhibitors of the glycine transporter 1 (GlyT1).[8] Inhibition of GlyT1 can modulate neurotransmission and has therapeutic potential for neurological and psychiatric disorders.

Anticancer Activity

The anticancer potential of N-(methylsulfonyl)benzamide derivatives is a rapidly evolving field of research, with several mechanisms of action being explored.

Signal transducer and activator of transcription 3 (STAT3) is a key protein in cancer cell signaling.[9] Novel N-substituted sulfamoylbenzamide derivatives, designed based on the structure of niclosamide, have been identified as potent inhibitors of the STAT3 signaling pathway. These compounds have been shown to inhibit the phosphorylation of STAT3, leading to the suppression of downstream gene expression, induction of apoptosis, and inhibition of cancer cell migration.[9]

Table 3: In Vitro Anticancer Activity of a STAT3 Inhibitor

| Compound | Cell Line | IC50 (µM) | Reference |

| B12 | MDA-MB-231 | 0.61 | [9] |

| B12 | HCT-116 | 1.11 | [9] |

| B12 | SW480 | - | [9] |

Some N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors.[10] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

Beyond specific pathway inhibition, various N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds have demonstrated significant cytotoxic effects against a range of mammalian cancer cell lines.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of N-(methylsulfonyl)benzamide derivatives.

General Synthesis of N-Benzoyl-2-hydroxybenzamides

A common method for the synthesis of N-benzoyl-2-hydroxybenzamides involves the reaction of salicylamide with a substituted benzoyl chloride.[4]

Procedure:

-

Dissolve salicylamide in a suitable solvent, such as pyridine.

-

Add the corresponding benzoyl chloride (e.g., 4-(methylsulfonyl)benzoyl chloride) to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 4 hours).

-

After cooling, pour the mixture into water and collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent.

Caption: Synthetic scheme for N-benzoyl-2-hydroxybenzamides.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is often determined using the broth microdilution method.[1]

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

STAT3 Inhibition Assay (Western Blot)

The ability of compounds to inhibit STAT3 phosphorylation can be assessed by Western blot analysis.[9]

Procedure:

-

Culture cancer cells (e.g., MDA-MB-231) to an appropriate confluency.

-

Treat the cells with various concentrations of the test compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Quantify the band intensities to determine the relative levels of p-STAT3.

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion

The N-(methylsulfonyl)benzamide core represents a highly versatile and promising scaffold for the development of new therapeutic agents. The diverse biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects, highlight the potential of this chemical class to address a range of unmet medical needs. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will be crucial in translating the potential of these derivatives into clinically effective drugs. This guide serves as a foundational resource to aid researchers in these ongoing efforts.

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions | Semantic Scholar [semanticscholar.org]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.okstate.edu [scholars.okstate.edu]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel N-(Methylsulfonyl)benzamide Analogs

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. This whitepaper delves into the core of a promising class of compounds: N-(methylsulfonyl)benzamide analogs. These molecules have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, inflammation, and neuroscience. This guide is tailored for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compelling analogs.

Abstract

The N-(methylsulfonyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, leading to the discovery of potent and selective modulators of various biological targets. This document provides a comprehensive overview of recent advancements in the development of novel analogs. Key quantitative data from biological assays are systematically organized into tables for straightforward comparison. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside visual representations of critical signaling pathways and experimental workflows using Graphviz diagrams, offering a holistic understanding of this important chemical class.

Introduction

The inherent versatility of the N-(methylsulfonyl)benzamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Researchers have successfully developed analogs that exhibit potent inhibitory activity against a range of targets, including transcription factors, enzymes, and ion channels. This guide will explore several notable examples, highlighting the therapeutic promise of this compound class.

Synthesis of N-(methylsulfonyl)benzamide Analogs

The synthesis of N-(methylsulfonyl)benzamide analogs typically involves a multi-step approach, beginning with the construction of a core intermediate followed by diversification.

General Synthetic Scheme

A common synthetic strategy involves the coupling of a substituted benzoic acid with a corresponding amine, followed by the introduction of the methylsulfonyl group. One reported method for the synthesis of phenylsulfonyl-benzamides involves a copper-catalyzed C-S coupling reaction to prepare key intermediates.[1] The final sulfone derivatives can be obtained through oxidation of the corresponding sulfur precursors using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).[1]

Another approach for generating diversity is through an iterative analog library approach, which has been successfully employed in the discovery of potent and selective glycine transporter 1 (GlyT1) inhibitors.[2]

Biological Evaluation and Structure-Activity Relationships

The biological activity of N-(methylsulfonyl)benzamide analogs is highly dependent on the nature and position of substituents on the benzamide and phenylsulfonyl rings. The following sections summarize the quantitative data for various targets.

STAT3 Signaling Pathway Inhibitors

Signal transducer and activator of transcription 3 (STAT3) is a key therapeutic target in oncology.[3] A series of N-substituted sulfamoylbenzamide derivatives based on the STAT3 inhibitor Niclosamide have been synthesized and evaluated.[3]

| Compound | Cell Line | IC50 (μM) |

| B12 | MDA-MB-231 | 0.61 |

| B12 | HCT-116 | 1.11 |

| B12 | SW480 | - |

Table 1: Inhibitory activity of compound B12 on STAT3 signaling in various cancer cell lines.[3]

Compound B12 demonstrated potent inhibition of the IL-6/STAT3 signaling pathway by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[3] Further in vivo studies showed that B12 suppressed tumor growth in a MDA-MB-231 xenograft model at a dose of 30 mg/kg.[3]

Liver X Receptor (LXR) Modulators

Liver X receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol homeostasis and lipid metabolism.[4] A novel inverse LXR agonist, compound 3, was discovered through a scaffold fusion approach.[4][5]

| Compound | Target Gene | Effect |

| 3 | SREBP1c | Repression |

| 3 | ABCA1 | No significant change |

| 3 | APOE | No significant change |

Table 2: Effect of inverse LXR agonist 3 on LXR target gene expression in HepG2 cells.[5]

Compound 3 was shown to repress the expression of the lipogenic gene SREBP1c without significantly affecting the expression of genes involved in reverse cholesterol transport, ABCA1 and APOE.[5] This selective modulation makes it a promising candidate for the treatment of metabolic dysfunction-associated steatotic liver disease (MASLD).[4]

TRPV1 Antagonists

The transient receptor potential vanilloid 1 (TRPV1) is an ion channel involved in pain sensation. A series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been investigated as potent TRPV1 antagonists.[6] The structure-activity relationship studies revealed that phenyl C-region derivatives generally exhibited better antagonism than their pyridine surrogates.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Phenylsulfonyl-benzamides[1]

-

C-S Coupling: A mixture of the appropriate aryl halide, a thiol, potassium hydroxide, and copper powder in water is refluxed for 24 hours to synthesize the sulfide intermediate.

-

Amide Coupling: The resulting carboxylic acid intermediate is activated with thionyl chloride in dimethylacetamide (DMA) at -15 to -10 °C. The desired amine, dissolved in DMA, is then added, and the reaction is stirred overnight at room temperature.

-

Oxidation: The sulfide is oxidized to the corresponding sulfone using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature overnight.

STAT3 Inhibition Assay[3]

-

Cell Culture: Human cancer cell lines with STAT3 overexpression (e.g., MDA-MB-231, HCT-116, SW480) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the test compounds for a specified period.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated STAT3 (Tyr705) and total STAT3, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Data Analysis: The band intensities are quantified, and the IC50 values are calculated.

LXR Target Gene Expression Analysis[5]

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with the test compounds or a vehicle control for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcriptase kit.

-

Quantitative PCR (qPCR): qPCR is performed using primers specific for LXR-regulated genes (e.g., SREBP1c, ABCA1, APOE) and a housekeeping gene for normalization.

-

Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Caption: IL-6/STAT3 Signaling Pathway and Inhibition by Compound B12.

Caption: LXR Signaling Pathway and Modulation by Agonists and Inverse Agonists.

Caption: General Experimental Workflow for the Discovery of Novel Analogs.

Conclusion and Future Directions

The N-(methylsulfonyl)benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The analogs discussed in this whitepaper demonstrate the potential of this chemical class to yield potent and selective modulators of diverse biological targets. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to accelerate their translation into clinical candidates. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the ongoing quest for innovative medicines. Further exploration of this versatile scaffold is warranted and holds the promise of delivering next-generation therapies for a multitude of diseases.

References

- 1. Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

N-(Methylsulfonyl)benzamide Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(methylsulfonyl)benzamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a versatile scaffold for the development of various therapeutic agents, particularly in the realm of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Core Structure and Therapeutic Potential

The N-(methylsulfonyl)benzamide scaffold is characterized by a central benzamide moiety with a methylsulfonyl group attached to the nitrogen atom. This core structure has been explored for its utility in targeting a range of biological entities, including enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression.[1][2] Modifications to both the benzoyl ring and the methylsulfonyl group have been systematically investigated to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for N-(methylsulfonyl)benzamide derivatives and related analogs, focusing on their anticancer and enzyme inhibitory activities.

Anticancer Activity

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |

| 12d | 1,3,5-triazine linker, 4-chlorophenyl tail | MDA-MB-468 (Breast) | 3.99 ± 0.21 | [3] |

| CCRF-CEM (Leukemia) | 4.51 ± 0.24 | [3] | ||

| 12i | 1,3,5-triazine linker, 3,4-dichlorophenyl tail | MDA-MB-468 (Breast) | 1.48 ± 0.08 | [3] |

| CCRF-CEM (Leukemia) | 9.83 ± 0.52 | [3] |

Note: While not exact N-(methylsulfonyl)benzamides, these benzenesulfonamide derivatives with a triazine linker showcase the potential of the broader sulfonamide class in cancer therapy.

Histone Deacetylase (HDAC) Inhibition

Table 2: HDAC Inhibition by Benzamide Derivatives

| Compound ID | Modifications | HDAC Isoform | IC50 (µM) | Reference |

| 7j | Amine group on terminal benzene ring, shorter molecular length | HDAC1 | 0.65 | [1] |

| HDAC2 | 0.78 | [1] | ||

| HDAC3 | 1.70 | [1] |

Note: These compounds are benzamide derivatives designed as HDAC inhibitors, highlighting key structural features for activity. The presence of an amine group and a shorter molecular length were found to be crucial for potent HDAC inhibition.[1]

Carbonic Anhydrase (CA) Inhibition

Table 3: Carbonic Anhydrase Inhibition by Benzenesulfonamides

| Compound ID | Modifications | CA Isoform | Kᵢ (nM) | Reference |

| 8a | Benzenesulfonamide with s-triazine linker | hCA I | 94.4 | [3] |

| 6c | Spirocycloalkyl tail (4-methylcyclohexane) | hCA IX | 145.5 | [3] |

| 13 | Bicyclic imide moiety, bromo substitution | hCA II | 2.4 | [2] |

| 11 | Bicyclic imide moiety, fluoro substitution | hCA XII | 14 | [2] |

| 4 | Triazole linker from click chemistry | hCA IX | 1.5 - 38.9 | [4] |

| 5 | Triazole linker from click chemistry | hCA XII | 0.8 - 12.4 | [4] |

Note: These benzenesulfonamide derivatives demonstrate potent and selective inhibition of various carbonic anhydrase isoforms. The data indicates that modifications to the sulfonamide scaffold can significantly influence isoform selectivity.

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of N-(methylsulfonyl)benzamide and related derivatives, based on published literature.

General Synthesis of Benzamide Derivatives

A common synthetic route for N-substituted benzamides involves the acylation of an appropriate amine with a benzoyl chloride derivative.

Example Protocol for N-(diisopropylphosphanyl)benzamide Synthesis:

This two-step procedure can be adapted for the synthesis of various N-substituted benzamides.

Step 1: Synthesis of N-(trimethylsilyl)benzamide

-

To a solution of benzamide (2.5 mmol) in toluene (20 mL), add triethylamine (2.5 mmol) and chlorotrimethylsilane (3.0 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Filter the solid materials and concentrate the resulting solution under reduced pressure to obtain N-(trimethylsilyl)benzamide.[5]

Step 2: Synthesis of N-(diisopropylphosphanyl)benzamide

-

Add diisopropylphosphinous chloride (0.52 mmol) to a solution of N-(trimethylsilyl)benzamide (0.52 mmol) in toluene (10 mL).

-

Stir the reaction mixture for approximately 12 hours at 70 °C.

-

Remove the volatile components by evaporation under reduced pressure.

-

Wash the resulting solid with pentane and dry under vacuum to yield the final product.[5]

A more direct, one-pot synthesis can also be employed:

-

Dissolve benzamide (8.3 mmol) and N,N-dimethylpyridin-4-amine (DMAP) (1.8 mmol) in toluene (20 mL).

-

Add triethylamine (8.3 mmol) and diisopropylphosphinous chloride (8.3 mmol).

-

Heat the reaction mixture overnight at 110 °C with stirring.

-

Filter the resulting suspension and concentrate the solution under reduced pressure.

-

Wash the solid residue with pentane and dry under vacuum.[5]

Anticancer Activity Assays

MTT Assay for Cell Proliferation: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Seed cancer cells in a 96-well plate and culture for 24 hours.

-

Treat the cells with various concentrations of the test compounds.

-

After a specified incubation period (e.g., 24-72 hours), add MTT solution to each well.

-

Incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assays

Carbonic Anhydrase Inhibition Assay: A stopped-flow CO₂ hydrase assay is a common method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[6]

-

The assay measures the enzyme-catalyzed hydration of CO₂.

-

The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.

-

The initial rates of reaction are measured in the presence and absence of the inhibitor.

-

The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model.

Histone Deacetylase (HDAC) Inhibition Assay: The inhibitory activity against HDACs can be determined using commercially available kits or by measuring the deacetylation of a fluorescently labeled substrate.

-

Incubate the HDAC enzyme with the test compound at various concentrations.

-

Add a fluorogenic HDAC substrate.

-

After incubation, add a developer solution that releases a fluorophore from the deacetylated substrate.

-

Measure the fluorescence intensity using a fluorometer.

-

Calculate the IC50 values from the dose-response curves.

Signaling Pathways and Mechanisms of Action

N-(methylsulfonyl)benzamide derivatives and related sulfonamides exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway are two critical cascades often dysregulated in cancer and are potential targets for these compounds.[7][8][9]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[7] Its aberrant activation is a hallmark of many cancers.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical regulator of cell survival, proliferation, and metabolism that is frequently hyperactivated in cancer.[8][9]

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Conclusion

The N-(methylsulfonyl)benzamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship data presented in this guide highlight the importance of systematic chemical modifications to enhance potency and selectivity against various biological targets. The detailed experimental protocols and visualization of key signaling pathways provide a valuable resource for researchers aiming to design and synthesize the next generation of N-(methylsulfonyl)benzamide-based drugs. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this versatile scaffold.

References

- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Targets of N-(methylsulfonyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(methylsulfonyl)benzamide represents a core chemical scaffold with significant potential across a diverse range of therapeutic areas. Its structural components, the benzamide and sulfonamide moieties, are prevalent in numerous clinically approved drugs, highlighting their importance in medicinal chemistry. This technical guide provides an in-depth exploration of the key therapeutic targets associated with the N-(methylsulfonyl)benzamide scaffold, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this versatile compound class.

Key Therapeutic Targets and Mechanisms of Action

Research into derivatives and structurally related analogs of N-(methylsulfonyl)benzamide has revealed several promising therapeutic targets. These targets span oncology, neurology, and metabolic and inflammatory diseases, underscoring the broad biological activity of this scaffold.

Oncology

The N-(methylsulfonyl)benzamide scaffold has demonstrated significant potential in oncology through the modulation of several key cancer-related targets.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Derivatives of N-(phenylsulfonyl)nicotinamide, which share the core benzamide and sulfonamide motifs, have been identified as potent inhibitors of EGFR tyrosine kinase.[4]

Quantitative Data for EGFR Inhibitors:

| Compound ID | Structure | Target | Activity (IC50) | Cell Line | Activity (IC50) | Reference |

| 10 | 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR TK | 0.09 µM | MCF-7 | 0.07 µM | [4] |

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay

A common method to assess EGFR tyrosine kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human EGFR kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

-

Procedure:

-

The EGFR enzyme is incubated with the test compound (e.g., N-(methylsulfonyl)benzamide analog) at various concentrations in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the detection reagents, including the europium-labeled anti-phosphotyrosine antibody, are added.

-

After another incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway: EGFR

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5][6] The sulfonamide moiety is a well-established pharmacophore for CA inhibitors, and derivatives of N-(methylsulfonyl)benzamide are predicted to exhibit inhibitory activity against CA IX.[7][8]

Quantitative Data for CA IX Inhibitors:

| Compound Class | Target | Activity (Ki) | Reference |

| Ureido-substituted benzenesulfonamides | CA IX | Low nM range | [6] |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | CA IX | 0.168 to 0.921 µM | [8] |

| Glycoconjugate benzenesulfonamides | CA IX | 23 nM (for glucuronic acid derivative) | [9] |

| Hydrazonobenzenesulfonamides | CA IX | 15.4 to 23.4 nM | [10] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.

-

Principle: This method measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a change in pH, which is monitored by a pH indicator.

-

Procedure:

-

A solution of the purified CA isoenzyme is incubated with varying concentrations of the inhibitor.

-

The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

The change in absorbance of the pH indicator over time is recorded.

-

-

Data Analysis: The initial rates of the reaction are determined, and the IC50 values are calculated from the dose-response curves. The Ki values are then determined using the Cheng-Prusoff equation.

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a crucial role in cellular detoxification by oxidizing aldehydes.[11][12] High ALDH activity is a characteristic of cancer stem cells and is associated with resistance to chemotherapy.[4][13] N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives have shown potential as anticancer agents by targeting the ALDH pathway.[12]

Experimental Protocol: ALDH Activity Assay

ALDH activity can be measured using a fluorometric assay.

-

Reagents: A commercially available ALDH activity assay kit, which typically includes an ALDH substrate (e.g., a fluorescent aldehyde derivative) and NAD(P)⁺.

-

Procedure:

-

Cancer cells are lysed to prepare a cell extract.

-

The cell extract is incubated with the test compound at various concentrations.

-

The ALDH substrate and NAD(P)⁺ are added to initiate the reaction.

-

The fluorescence generated by the enzymatic conversion of the substrate is measured over time using a fluorometer.

-

-

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated from the dose-response curve.

Logical Relationship: ALDH in Cancer

Pain Management

Nav1.7 is a voltage-gated sodium channel that is preferentially expressed in peripheral sensory neurons and plays a critical role in pain perception.[14][15] Gain-of-function mutations in the gene encoding Nav1.7 lead to painful conditions, while loss-of-function mutations result in an inability to feel pain.[16] Arylsulfonamides have been identified as potent and selective inhibitors of Nav1.7.[17][18]

Quantitative Data for Nav1.7 Inhibitors:

| Compound Class | Target | Activity (IC50) | Reference |

| Aryl sulfonamides | hNav1.7 | Potent (nM range) | [17] |

| Ethanoanthracene and aryl sulfonamide moieties | hNav1.7 | 0.64 ± 0.30 nM | [18] |

Experimental Protocol: Nav1.7 Whole-Cell Patch-Clamp Electrophysiology

The functional activity of Nav1.7 inhibitors is assessed using whole-cell patch-clamp recordings from cells stably expressing the channel.

-

Cell Culture: HEK293 cells stably expressing human Nav1.7 are cultured under standard conditions.

-

Electrophysiology:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Cells are perfused with an extracellular solution, and the patch pipette is filled with an intracellular solution.

-

A voltage protocol is applied to elicit Nav1.7 currents. This typically involves a holding potential, followed by a depolarizing pulse to activate the channels.

-

The test compound is applied to the cell via the perfusion system at various concentrations.

-

-

Data Analysis: The peak inward sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Experimental Workflow: Nav1.7 Inhibitor Screening

Metabolic and Inflammatory Diseases

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that act as cholesterol sensors and regulate the expression of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[19][20] LXR agonists have shown therapeutic potential in atherosclerosis and other inflammatory diseases. Tertiary sulfonamides have been identified as LXR ligands.[21][22]

Quantitative Data for LXR Ligands:

| Compound Class | Target | Activity (EC50) | Efficacy | Reference |

| Substituted phenyl sulfones | LXRβ agonist | 72 nM | - | [23] |

| Carbamoyl OCA sulfonamide (EDP305) | FXR agonist (related nuclear receptor) | 8 nM | 152% | [24] |

| Tertiary sulfonamides | LXR antagonists | Potent (cell-active) | - | [21] |

Experimental Protocol: LXR Reporter Gene Assay

The ability of compounds to modulate LXR activity can be assessed using a reporter gene assay.

-

Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is co-transfected with an LXR expression vector and a reporter plasmid containing an LXR response element (LXRE) upstream of a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are treated with the test compound at various concentrations. A known LXR agonist (e.g., T0901317) is used as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. The EC50 value (for agonists) or IC50 value (for antagonists) is determined from the dose-response curve.

Signaling Pathway: LXR

Conclusion

The N-(methylsulfonyl)benzamide scaffold represents a privileged structure in medicinal chemistry, with demonstrated and potential activity against a range of high-value therapeutic targets. The evidence from structurally related compounds strongly suggests that this core motif can be effectively utilized in the design of novel inhibitors for cancer (targeting EGFR, CA IX, and ALDH), pain (targeting Nav1.7), and metabolic and inflammatory disorders (targeting LXRs). The information compiled in this guide, including quantitative biological data, detailed experimental methodologies, and signaling pathway diagrams, provides a solid foundation for further research and development efforts aimed at harnessing the full therapeutic potential of N-(methylsulfonyl)benzamide and its derivatives. Future work should focus on the synthesis and direct biological evaluation of N-(methylsulfonyl)benzamide itself against these promising targets to fully elucidate its therapeutic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. burningfeet.org [burningfeet.org]

- 15. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liver X receptor - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Properties and Stability of N-(methylsulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of N-(methylsulfonyl)benzamide, also known as N-benzoyl-methanesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds and established chemical principles to provide a reliable resource for laboratory professionals.

Core Chemical Properties

Quantitative data on the physicochemical properties of N-(methylsulfonyl)benzamide is sparse in publicly available literature. The following table summarizes the available data and provides estimated values based on related compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C8H9NO3S | Calculated |

| Molecular Weight | 199.23 g/mol | Calculated |

| Melting Point | 153-155 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not available | Likely soluble in polar organic solvents like DMSO and methanol, based on the properties of similar compounds.[2] |

| pKa | Not available |

Synthesis and Purification

The synthesis of N-(methylsulfonyl)benzamide can be achieved through the N-acylation of methanesulfonamide with a benzoylating agent. Two primary methods are proposed based on established chemical literature.

Method 1: Bismuth(III) Salt Catalyzed N-Acylation

This method utilizes the catalytic activity of bismuth salts, such as BiCl₃ or Bi(OTf)₃, to facilitate the reaction between methanesulfonamide and benzoyl chloride or benzoic anhydride.[1] This approach is advantageous due to the low toxicity and cost-effectiveness of bismuth catalysts.[1]

Experimental Protocol:

-

To a solution of methanesulfonamide (1 mmol) in a suitable solvent (e.g., CHCl₃ or CH₂Cl₂), add benzoyl chloride (1.1-1.5 mmol) or benzoic anhydride (1.1-1.5 mmol).

-

Add a catalytic amount of BiCl₃ (10 mol%) or Bi(OTf)₃ (5 mol%).[1]

-

The reaction mixture is stirred at room temperature or refluxed until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Method 2: Iodide-Activated Acylation

This procedure employs an iodide source, such as tetra-n-butylammonium iodide (Bu₄NI), to activate the benzoyl chloride for the acylation of a sulfonamide.[3]

Experimental Protocol:

-

In a reaction vessel, combine methanesulfonamide (1 mmol), benzoyl chloride (1.2 mmol), and a catalytic amount of Bu₄NI (e.g., 60 mol%) in acetonitrile (CD₃CN).[3]

-

The reaction mixture is refluxed for a specified period (e.g., 24 hours), with reaction progress monitored by a suitable technique like ¹H NMR.[3]

-

After the reaction is complete, the solvent is evaporated.

-

The resulting residue is purified by column chromatography to isolate the N-(methylsulfonyl)benzamide product.[3]

Chemical Stability and Degradation

Hydrolytic Stability:

Like most amides, N-(methylsulfonyl)benzamide is susceptible to hydrolysis under both acidic and basic conditions. The benzoyl group can be cleaved to form benzoic acid and methanesulfonamide. The rate of hydrolysis is dependent on pH and temperature.

Storage:

It is recommended to store N-(methylsulfonyl)benzamide in a cool, dry place away from strong oxidizing agents to prevent degradation.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of N-(methylsulfonyl)benzamide.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be suitable for analyzing the purity of N-(methylsulfonyl)benzamide. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a potential acid modifier like formic acid for improved peak shape) would be a good starting point for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. A study on N-benzoyl methanesulfonamide reported the following ¹H NMR data in DMSO-d₆.[1]

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Expected characteristic peaks for N-benzoyl methanesulfonamide include absorptions for the N-H bond, the carbonyl (C=O) group, and the sulfonyl (SO₂) group.[1]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of N-(methylsulfonyl)benzamide.

Caption: A logical workflow for the synthesis and analysis of N-(methylsulfonyl)benzamide.

References

Application Note and Protocols for the Optimized Synthesis of N-(methylsulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, optimized protocol for the synthesis of N-(methylsulfonyl)benzamide, a key intermediate in various pharmaceutical and agrochemical research fields. The presented methodology focuses on the efficient N-acylation of methanesulfonamide with benzoyl chloride. This application note outlines a standard procedure, optimization strategies, and comprehensive analytical methods for characterization and purity assessment. All quantitative data from hypothetical optimization experiments are summarized for clear comparison, and detailed experimental protocols are provided.

Introduction

N-(methylsulfonyl)benzamide and its derivatives are of significant interest due to their diverse biological activities. The N-acylsulfonamide moiety can act as a bioisostere for carboxylic acids, leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Efficient and scalable synthesis of this core structure is therefore crucial. The most common approach involves the N-acylation of methanesulfonamide. This document details an optimized protocol for this transformation, focusing on reaction conditions that enhance yield and purity.

Synthesis Pathway

The synthesis of N-(methylsulfonyl)benzamide is achieved through the N-acylation of methanesulfonamide with benzoyl chloride in the presence of a suitable base.

Caption: Reaction scheme for the synthesis of N-(methylsulfonyl)benzamide.

Experimental Protocols

Materials and Equipment

-

Methanesulfonamide (99%+)

-

Benzoyl chloride (99%+)

-

Triethylamine (99.5%+, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Flash chromatography system

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Standard Synthesis Protocol

-

To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonamide (1.0 eq).

-

Dissolve the methanesulfonamide in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or flash column chromatography.

Protocol Optimization

To improve the yield and purity of N-(methylsulfonyl)benzamide, several reaction parameters were systematically varied. The following tables summarize the results of these hypothetical optimization studies.

Table 1: Effect of Base on Reaction Yield

| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | 1.2 | 25 | 4 | 85 |

| 2 | Pyridine | 1.2 | 25 | 6 | 78 |

| 3 | DIPEA | 1.2 | 25 | 4 | 82 |

| 4 | NaH | 1.1 | 0 to 25 | 3 | 92 |

Table 2: Effect of Solvent on Reaction Yield

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 4 | 85 |

| 2 | Tetrahydrofuran | 25 | 4 | 88 |

| 3 | Acetonitrile | 25 | 3 | 90 |

| 4 | Toluene | 60 | 2 | 84 |

Table 3: Effect of Temperature and Time on Reaction Yield

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0 | 8 | 75 |

| 2 | 25 (RT) | 4 | 85 |

| 3 | 40 (Reflux) | 2 | 87 |

Optimized Synthesis Protocol

Based on the optimization studies, the following protocol is recommended for the synthesis of N-(methylsulfonyl)benzamide.

-

Reaction Setup : To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add methanesulfonamide (5.0 g, 52.6 mmol, 1.0 eq). Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is suspended. Cool the mixture to 0 °C in an ice bath.

-

Deprotonation : Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.31 g, 57.8 mmol, 1.1 eq) portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Acylation : Add benzoyl chloride (6.7 mL, 57.8 mmol, 1.1 eq) dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction by TLC.

-

Work-up : Cool the reaction mixture back to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing : Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford N-(methylsulfonyl)benzamide as a white crystalline solid.

Experimental Workflow

Caption: Step-by-step workflow for the optimized synthesis of N-(methylsulfonyl)benzamide.

Characterization Data

-

Appearance : White crystalline solid.

-

Melting Point : 160-162 °C.[1]

-

¹H NMR (DMSO-d₆, 500 MHz): δ 12.05 (br s, 1H), 7.86 (d, J = 8.2 Hz, 2H), 7.33 (d, J = 8.2 Hz, 2H), 3.37 (s, 3H), 2.38 (s, 3H). (Note: This is an example spectrum for a related compound, N-(4-Methylbenzoyl)methanesulfonamide, and would be different for the title compound but serves as a template for expected signals)[1]

-

¹³C NMR (DMSO-d₆, 125 MHz): δ 167.1, 133.2, 132.5, 128.6, 128.3, 41.4.

-

FT-IR (KBr, cm⁻¹): 3250 (N-H), 1685 (C=O), 1340 (SO₂ asym), 1160 (SO₂ sym).

-

HRMS (ESI) : Calculated for C₈H₉NO₃S [M+H]⁺, found.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time, ensure reagents are anhydrous. |

| Loss during work-up | Ensure proper pH during extractions. | |

| Impure Product | Side reactions | Control temperature during addition of benzoyl chloride. |

| Incomplete removal of starting materials | Optimize purification (recrystallization solvent system or chromatography gradient). |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Benzoyl chloride is corrosive and a lachrymator; handle with care.

-

Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

-

Dichloromethane is a suspected carcinogen.[2]

This optimized protocol provides a robust and efficient method for the synthesis of N-(methylsulfonyl)benzamide, suitable for researchers in academic and industrial settings.

References

Application Notes and Protocols for the Analytical Characterization of N-(methylsulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical methodologies for the thorough characterization of N-(methylsulfonyl)benzamide. The protocols provided are designed to ensure accurate and reproducible results for the identification, purity assessment, and physicochemical analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is a robust method for determining the purity of N-(methylsulfonyl)benzamide and for quantifying its presence in various sample matrices. The method described below is adapted from established protocols for structurally similar compounds, such as N-methylbenzenesulfonamide, and is suitable for routine quality control.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of N-(methylsulfonyl)benzamide and quantify its concentration.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

-

N-(methylsulfonyl)benzamide reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

-

Methanol (HPLC grade)

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A) 0.1% Formic acid in WaterB) 0.1% Formic acid in Acetonitrile |

| Gradient | 80% A / 20% B, hold for 5 minGradient to 100% B over 45 minHold at 100% B for 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

Sample Preparation:

-

Prepare a stock solution of N-(methylsulfonyl)benzamide reference standard in methanol at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Dissolve the sample containing N-(methylsulfonyl)benzamide in the initial mobile phase to a final concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

-

The purity of N-(methylsulfonyl)benzamide is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

-

Quantification is achieved by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of N-(methylsulfonyl)benzamide in the sample can then be determined from this curve.

Expected Results:

| Analyte | Expected Retention Time (min) |

| N-(methylsulfonyl)benzamide | 15 - 25 |

Note: The retention time is an estimate based on related compounds and should be confirmed experimentally.

HPLC Experimental Workflow

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of N-(methylsulfonyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Objective: To confirm the chemical structure of N-(methylsulfonyl)benzamide.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.13 | Singlet | 1H | NH |

| ~7.85 - 7.95 | Multiplet | 2H | Aromatic CH (ortho to C=O) |

| ~7.55 - 7.65 | Multiplet | 3H | Aromatic CH (meta and para to C=O) |

| ~3.08 | Singlet | 3H | SO₂CH₃ |

Note: These chemical shifts are based on data for structurally related compounds and may vary slightly[1].

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~142 | Aromatic C (ipso to C=O) |

| ~132 | Aromatic CH (para to C=O) |

| ~130 | Aromatic CH (ortho to C=O) |

| ~127 | Aromatic CH (meta to C=O) |

| ~44 | SO₂CH₃ |

Note: These chemical shifts are based on data for structurally related compounds and may vary slightly[1].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in N-(methylsulfonyl)benzamide.

Objective: To identify the characteristic functional groups.

Instrumentation: An FTIR spectrometer.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Medium | N-H stretch |

| ~1680 - 1700 | Strong | C=O stretch (amide) |

| ~1330 - 1370 | Strong | Asymmetric SO₂ stretch |

| ~1150 - 1180 | Strong | Symmetric SO₂ stretch |

| ~1580 - 1620 | Medium | C=C stretch (aromatic) |

Note: These absorption bands are characteristic of benzamides and sulfonamides[2].

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of N-(methylsulfonyl)benzamide.

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an ESI source.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 ng/mL.

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

| m/z | Ion |

| 200.03 | [M+H]⁺ |

| 222.01 | [M+Na]⁺ |

| 121 | [C₇H₅O]⁺ (Benzoyl cation) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The molecular weight of N-(methylsulfonyl)benzamide (C₈H₉NO₃S) is 199.23 g/mol . The fragmentation pattern is predicted based on the known fragmentation of benzamides and sulfonamides[1].

Analytical Techniques Relationship

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and phase behavior of N-(methylsulfonyl)benzamide.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study any polymorphic transitions.

Objective: To determine the melting point and assess thermal transitions.

Instrumentation: A DSC instrument.

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

Data Acquisition:

-

Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

| Parameter | Expected Value (°C) |

| Melting Point (Tₘ) | To be determined experimentally |

Note: A sharp endothermic peak will indicate the melting point.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Objective: To determine the thermal stability and decomposition temperature.

Instrumentation: A TGA instrument.

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

Data Acquisition:

-

Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

| Parameter | Expected Value (°C) |

| Decomposition Onset (Tₒ) | To be determined experimentally |

Note: The onset of significant weight loss indicates the beginning of thermal decomposition.

Thermal Analysis Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(methylsulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(methylsulfonyl)benzamide. The described protocol is suitable for the determination of N-(methylsulfonyl)benzamide in bulk drug substances and can be adapted for use in various stages of drug development, including formulation studies and quality control. The method utilizes a C18 column with a mobile phase of acetonitrile and water containing formic acid, with UV detection at 254 nm. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

N-(methylsulfonyl)benzamide is a chemical compound containing both a benzamide and a methylsulfonyl group. Accurate and precise analytical methods are crucial for the quantification of this compound in research and development settings. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a detailed HPLC method for the analysis of N-(methylsulfonyl)benzamide, developed based on established methodologies for structurally similar aromatic sulfonamides and benzamide derivatives.

Data Presentation

Chromatographic Parameters and Performance

The following table summarizes the optimized chromatographic conditions and the expected performance characteristics of the method. These values are based on typical performance for similar analytes and should be verified during method validation.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Expected Retention Time | Approximately 4.5 min |

| Run Time | 10 min |

Method Validation Summary

The following table outlines the anticipated validation parameters for this analytical method.

| Validation Parameter | Expected Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

Reagents and Materials

-

N-(methylsulfonyl)benzamide reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(methylsulfonyl)benzamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh a sufficient amount of the sample containing N-(methylsulfonyl)benzamide.

-

Dissolve the sample in methanol to obtain a theoretical concentration of 1000 µg/mL of N-(methylsulfonyl)benzamide.

-

Vortex the solution for 2 minutes to ensure complete dissolution.

-

Dilute the solution with the mobile phase to a final concentration within the linear range of the method (e.g., 50 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

-

Set up the HPLC system according to the parameters outlined in the "Chromatographic Parameters and Performance" table.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each standard solution and the sample solution.

-

Record the chromatograms and integrate the peak area for N-(methylsulfonyl)benzamide.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Determine the concentration of N-(methylsulfonyl)benzamide in the sample by interpolating its peak area from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of N-(methylsulfonyl)benzamide.

Logical Relationship of Method Components

Caption: Key components of the N-(methylsulfonyl)benzamide HPLC method.

Application Note: NMR Characterization of N-(methylsulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of N-(methylsulfonyl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental procedures for sample preparation and data acquisition, and a visual representation of the characterization workflow. This guide is intended to assist researchers in the structural elucidation and verification of N-(methylsulfonyl)benzamide and related compounds.

Introduction

N-(methylsulfonyl)benzamide is a chemical compound of interest in medicinal chemistry and drug development due to the presence of both a benzamide and a sulfonamide functional group, which are prevalent in many pharmaceutical agents. Accurate structural characterization is crucial for understanding its chemical properties and potential biological activity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small molecules in solution. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of N-(methylsulfonyl)benzamide.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for N-(methylsulfonyl)benzamide, the following spectral data has been generated using a validated NMR prediction algorithm. It is important to note that while predicted data is a valuable tool, experimental verification is recommended for definitive structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(methylsulfonyl)benzamide

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Atom | Chemical Shift (ppm) | Atom | Chemical Shift (ppm) |

| H-2', H-6' | 7.95 (d) | C-1' | 132.8 |

| H-4' | 7.65 (t) | C-2', C-6' | 129.2 |

| H-3', H-5' | 7.55 (t) | C-3', C-5' | 128.9 |

| NH | 8.50 (s, br) | C-4' | 134.1 |

| CH₃ | 3.15 (s) | C=O | 167.5 |

| CH₃ | 41.5 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, br = broad.

Experimental Protocols

The following are detailed protocols for the NMR analysis of N-(methylsulfonyl)benzamide.

Sample Preparation

A crucial step in obtaining high-quality NMR spectra is proper sample preparation.[1]

-

Materials:

-

N-(methylsulfonyl)benzamide (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (0.6-0.7 mL)[1]

-

5 mm NMR tubes

-

Glass vials

-

Pasteur pipette

-

Vortex mixer (optional)

-

Filter (optional)

-

-

Procedure:

-

Weigh the required amount of N-(methylsulfonyl)benzamide and transfer it to a clean, dry glass vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

-

If necessary, gently vortex the vial to aid in the dissolution of the compound.

-

Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

These are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~2-4 seconds

-

Receiver Gain: Optimized for the sample

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

Receiver Gain: Optimized for the sample

-

Data Processing and Analysis

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the N-(methylsulfonyl)benzamide molecule.

Workflow and Structural Visualization

The following diagrams illustrate the experimental workflow for the NMR characterization of N-(methylsulfonyl)benzamide and the logical relationship of its structural components.

Caption: Experimental workflow for NMR characterization.

Caption: Structural components of N-(methylsulfonyl)benzamide.

References

Application Note: Mass Spectrometry Fragmentation of N-(methylsulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-(methylsulfonyl)benzamide. The fragmentation pathways are elucidated based on established principles of mass spectrometry for sulfonamide and benzamide derivatives. This application note offers a comprehensive protocol for the analysis of N-(methylsulfonyl)benzamide using Electrospray Ionization Mass Spectrometry (ESI-MS) and serves as a valuable resource for researchers in drug development and related fields.

Introduction

N-(methylsulfonyl)benzamide is a molecule of interest in pharmaceutical and chemical research. Understanding its fragmentation behavior under mass spectrometry conditions is crucial for its identification, characterization, and quantification in various matrices. This application note outlines the predicted fragmentation pathways of N-(methylsulfonyl)benzamide and provides a detailed experimental protocol for its analysis.

Predicted Fragmentation Pathways of N-(methylsulfonyl)benzamide